molecular formula C18H20N2O2 B14938273 N,N'-bis(3,5-dimethylphenyl)ethanediamide

N,N'-bis(3,5-dimethylphenyl)ethanediamide

Cat. No.: B14938273
M. Wt: 296.4 g/mol
InChI Key: AUJQFVBFEWEASV-UHFFFAOYSA-N
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Description

N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE: is an organic compound with the molecular formula C18H22N2O2. It is a derivative of ethanediamide, where the hydrogen atoms are replaced by 3,5-dimethylphenyl groups. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE typically involves the reaction of ethanediamide with 3,5-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for mixing and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products:

    Oxidation: Amides and carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted ethanediamide derivatives.

Scientific Research Applications

N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. Its ability to act as a ligand allows it to modulate the activity of metal-containing enzymes, thereby affecting various biological processes.

Comparison with Similar Compounds

  • N,N’-Bis(2-ethylphenyl)ethanediamide
  • N,N’-Bis(phenylmethyl)ethanediamide
  • Oxamide

Comparison: N,N-BIS(3,5-DIMETHYLPHENYL)ETHANEDIAMIDE is unique due to the presence of 3,5-dimethylphenyl groups, which impart distinct steric and electronic properties. Compared to N,N’-Bis(2-ethylphenyl)ethanediamide and N,N’-Bis(phenylmethyl)ethanediamide, it exhibits different reactivity and stability. Oxamide, being a simpler diamide, lacks the substituted phenyl groups, making it less versatile in terms of chemical modifications and applications.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N,N'-bis(3,5-dimethylphenyl)oxamide

InChI

InChI=1S/C18H20N2O2/c1-11-5-12(2)8-15(7-11)19-17(21)18(22)20-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3,(H,19,21)(H,20,22)

InChI Key

AUJQFVBFEWEASV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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